![molecular formula C11H15N3O B1399211 3-(Piperazin-2-yl)benzamide CAS No. 1316223-16-1](/img/structure/B1399211.png)
3-(Piperazin-2-yl)benzamide
Overview
Description
3-(Piperazin-2-yl)benzamide is a compound with the molecular weight of 205.26 . It is also known as 3-(1-piperazinyl)benzamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of 3-(Piperazin-2-yl)benzamide consists of a benzamide group attached to a piperazine ring . The InChI code for this compound is 1S/C11H15N3O/c12-11(15)9-2-1-3-10(8-9)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2,(H2,12,15) .Chemical Reactions Analysis
While specific chemical reactions involving 3-(Piperazin-2-yl)benzamide are not available, related compounds have been synthesized and evaluated for their anti-tubercular activity .Scientific Research Applications
- Researchers have synthesized structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives through a multi-step procedure .
- Oxadiazolopiperazine derivatives, which include piperazine moieties, have shown protein kinase inhibition activity .
- These derivatives may possess anti-inflammatory properties, making them interesting for further investigation .
- Benzisothiazole derivatives, related to the benzothiazole moiety in 3-(piperazin-1-yl)-1,2-benzothiazole, have been explored for treating urinary dysfunction .
Antibacterial Activity
Protein Kinase Inhibition
Anti-Inflammatory Properties
Dopamine and Serotonin Antagonists
Urinary Dysfunction Treatment
Other Biological Activities
Safety and Hazards
The safety data sheet for a similar compound, Benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Future Directions
Future research could focus on the development of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, as these have shown promise in anti-tubercular activity . Additionally, further studies could investigate the potential of 3-(Piperazin-2-yl)benzamide and similar compounds in other therapeutic areas.
Mechanism of Action
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It’s worth noting that the key mechanism of action of nonsteroidal anti-inflammatory drugs (nsaids) involves the suppression of the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
It’s worth noting that piperazine derivatives have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Result of Action
It’s worth noting that a series of novel substituted-n-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
properties
IUPAC Name |
3-piperazin-2-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-11(15)9-3-1-2-8(6-9)10-7-13-4-5-14-10/h1-3,6,10,13-14H,4-5,7H2,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOUMKZMZNOCTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308018 | |
Record name | Benzamide, 3-(2-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperazin-2-yl)benzamide | |
CAS RN |
1316223-16-1 | |
Record name | Benzamide, 3-(2-piperazinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1316223-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 3-(2-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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